molecular formula C9H14N4O2 B13842709 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine

1-Methyl-4-(4-nitroimidazol-1-yl)piperidine

Katalognummer: B13842709
Molekulargewicht: 210.23 g/mol
InChI-Schlüssel: GWWUXGHFSUUFBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(4-nitroimidazol-1-yl)piperidine is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The imidazole ring is known for its broad range of chemical and biological properties, making it a significant synthon in the development of new drugs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine typically involves the reaction of 1-methylpiperidine with 4-nitroimidazole. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a base like sodium hydroxide to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as basification, extraction with dichloromethane, drying over anhydrous sodium sulfate, and concentration under reduced pressure .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-(4-nitroimidazol-1-yl)piperidine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can interact with various enzymes and receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antiviral activities .

Vergleich Mit ähnlichen Verbindungen

  • 1-Methyl-4-(4-nitro-1H-pyrazol-1-yl)methyl)piperidine
  • 2-Methyl-2-(4-nitro-1H-imidazol-1-yl)propanoic acid methyl ester
  • 1-Methyl-4-(piperidin-4-yl)piperazine

Comparison: 1-Methyl-4-(4-nitroimidazol-1-yl)piperidine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities due to the presence of the nitro group and the specific positioning of the methyl and piperidine groups .

Eigenschaften

Molekularformel

C9H14N4O2

Molekulargewicht

210.23 g/mol

IUPAC-Name

1-methyl-4-(4-nitroimidazol-1-yl)piperidine

InChI

InChI=1S/C9H14N4O2/c1-11-4-2-8(3-5-11)12-6-9(10-7-12)13(14)15/h6-8H,2-5H2,1H3

InChI-Schlüssel

GWWUXGHFSUUFBD-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(CC1)N2C=C(N=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.